molecular formula C12H26N2O4Si B14358069 2-Butanone, O,O'-(diethoxysilylene)dioxime CAS No. 93917-75-0

2-Butanone, O,O'-(diethoxysilylene)dioxime

Cat. No.: B14358069
CAS No.: 93917-75-0
M. Wt: 290.43 g/mol
InChI Key: HEZFQVMOIROEFN-UHFFFAOYSA-N
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Description

2-Butanone, O,O’-(diethoxysilylene)dioxime is a chemical compound known for its unique structure and properties It is a derivative of 2-butanone, where the oxime groups are bonded to a diethoxysilylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, O,O’-(diethoxysilylene)dioxime typically involves the reaction of 2-butanone with hydroxylamine to form the oxime, followed by the introduction of the diethoxysilylene group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and advanced reaction techniques can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, O,O’-(diethoxysilylene)dioxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the oxime groups, leading to the formation of amines or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-Butanone, O,O’-(diethoxysilylene)dioxime has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of advanced materials, coatings, and adhesives, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Butanone, O,O’-(diethoxysilylene)dioxime exerts its effects involves interactions with specific molecular targets. The oxime groups can form stable complexes with metal ions, influencing various biochemical pathways. The diethoxysilylene moiety can enhance the compound’s stability and reactivity, making it suitable for diverse applications.

Comparison with Similar Compounds

Similar Compounds

    2-Butanone oxime: A simpler derivative of 2-butanone with only oxime groups.

    Diethoxysilylene derivatives: Compounds with similar diethoxysilylene groups but different organic moieties.

Uniqueness

2-Butanone, O,O’-(diethoxysilylene)dioxime stands out due to its combination of oxime and diethoxysilylene groups, providing unique reactivity and stability. This makes it a valuable compound for specialized applications in synthesis and material science.

Properties

CAS No.

93917-75-0

Molecular Formula

C12H26N2O4Si

Molecular Weight

290.43 g/mol

IUPAC Name

bis(butan-2-ylideneamino) diethyl silicate

InChI

InChI=1S/C12H26N2O4Si/c1-7-11(5)13-17-19(15-9-3,16-10-4)18-14-12(6)8-2/h7-10H2,1-6H3

InChI Key

HEZFQVMOIROEFN-UHFFFAOYSA-N

Canonical SMILES

CCC(=NO[Si](OCC)(OCC)ON=C(C)CC)C

Origin of Product

United States

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